

Thermodynamic equilibrium constants for heptane-1,3-diol esterification

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Compound of Interest

Compound Name: *Heptane-1,3-diol;propanoic acid*

CAS No.: 63408-90-2

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Thermodynamic Equilibrium Profiling of Heptane-1,3-Diol Esterification

Executive Summary

Heptane-1,3-diol represents a distinct class of chiral building blocks utilized in the synthesis of pheromones, chiral auxiliaries, and polymeric drug delivery systems. Unlike simple glycols, the C7 backbone introduces significant hydrophobicity, altering the thermodynamic landscape of esterification compared to short-chain analogs like 1,3-propanediol.

This guide provides a rigorous framework for determining and optimizing the thermodynamic equilibrium constants (

) for heptane-1,3-diol. Because specific empirical constants for this molecule are dependent on the acyl donor (acid type) and solvent conditions, this document synthesizes theoretical group-contribution data with a self-validating experimental protocol for precise determination.

Theoretical Framework & Reaction Landscape

The Regioselective Equilibrium Challenge

Heptane-1,3-diol contains two distinct hydroxyl groups with disparate reactivities:

- C1-OH (Primary): Sterically accessible, kinetically superior ().
- C3-OH (Secondary): Sterically hindered by the butyl tail (C4-C7), kinetically slower, and possessing a chiral center.

The esterification process is not a single equilibrium but a network of coupled reversible reactions. In the presence of a carboxylic acid (

), the system evolves through the following equilibria:

Thermodynamic Expectations (Group Contribution Estimates)

While specific

values must be determined experimentally for your specific acid, thermodynamic behavior can be predicted using functional group additivity rules derived from analogous 1,3-diols (e.g., 1,3-butanediol).

Parameter	Primary OH (C1)	Secondary OH (C3)	Diester Formation
Typical	3.5 – 4.5	2.0 – 3.0	1.0 – 2.0
(kJ/mol)	(Exergonic)	to	(Thermoneutral)
Steric Factor	Low	High (Butyl shielding)	Very High
Water Sensitivity	High	High	Critical

Critical Insight: The equilibrium constant for the secondary hydroxyl (C3) is typically lower than the primary (C1) due to the entropic penalty of organizing the acyl group around the chiral center and the steric bulk of the heptyl chain.

Experimental Methodology: Determination of

Objective: To empirically measure

for heptane-1,3-diol esterification with a target carboxylic acid (e.g., acetic acid or butyric acid).

Reagents & Setup

- Substrate: Heptane-1,3-diol (>98% purity).
- Acyl Donor: Target Carboxylic Acid (anhydrous).
- Catalyst: Sulfuric acid (homogeneous) or Amberlyst-15 (heterogeneous) to reach equilibrium faster.
- Solvent: Dioxane (miscible) or Toluene (biphasic, requires activity coefficient correction).
- Internal Standard: Dodecane (inert for GC analysis).

Protocol: The "Equilibrium Approach" Method

This method approaches equilibrium from both sides (forward and reverse) to validate the constant.

- Preparation: Prepare 5 vials with varying molar ratios of Diol:Acid (1:1, 1:2, 1:5, 2:1, 5:1).
- Catalysis: Add 1 mol% catalyst.
- Incubation: Seal vials and incubate at target temperature (e.g., 40°C) for 48–72 hours.
 - Validation: Equilibrium is reached when concentrations change by <1% over 6 hours.
- Quenching: Rapidly cool to 4°C and neutralize catalyst (e.g., add).
- Analysis: Analyze via GC-FID or HPLC. Calibrate response factors for Diol, Monoesters (C1/C3 separated), and Diester.

Calculation Logic

The apparent equilibrium constant (

) is calculated based on molar concentrations at equilibrium:

Correction for Non-Ideality (Thermodynamic

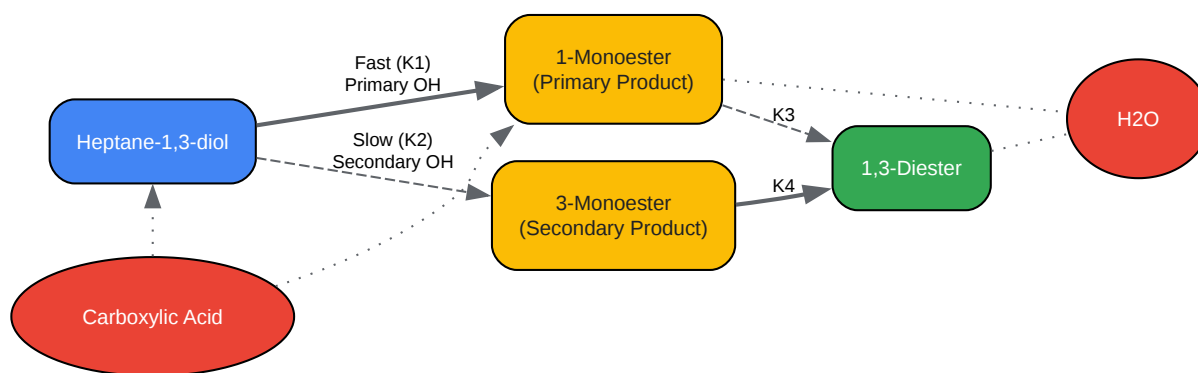
): For precise thermodynamic modeling, especially with the hydrophobic heptyl chain, you must correct for activity coefficients (

) using UNIFAC or COSMO-RS models:

Visualization of Reaction Dynamics[1]

Reaction Network Diagram

The following diagram illustrates the competitive pathways between the C1 and C3 hydroxyl groups.

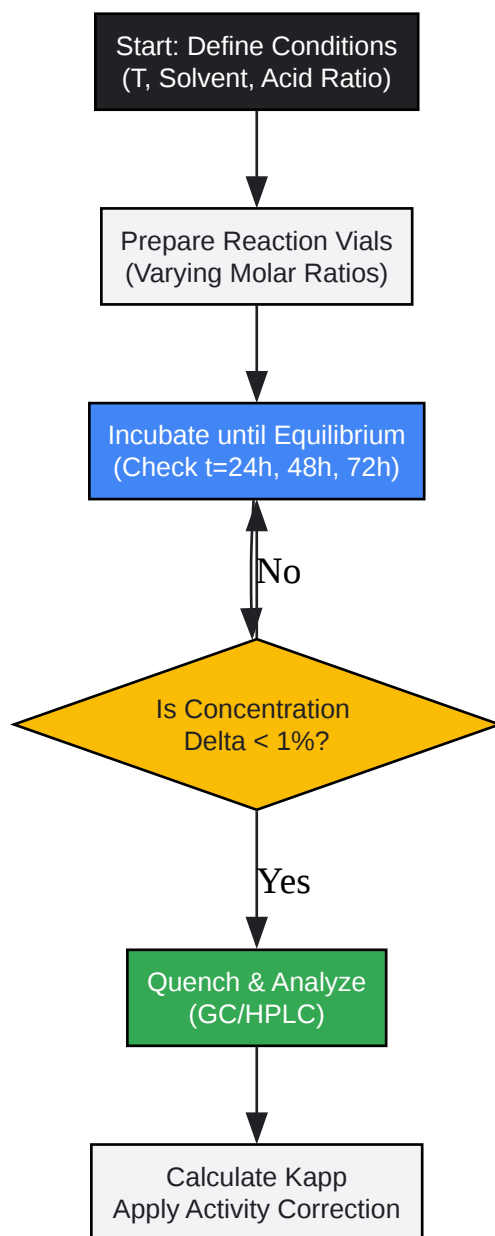


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Figure 1: Reaction network showing the kinetic preference for the Primary (C1) Monoester versus the Secondary (C3) Monoester, both leading to the final Diester.

Experimental Workflow for K Determination

This flowchart ensures data integrity during the measurement process.



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Figure 2: Step-by-step experimental workflow to ensure thermodynamic equilibrium is genuinely reached before measurement.

Key Factors Influencing Equilibrium

The Hydrophobic Effect

Heptane-1,3-diol is significantly more lipophilic than shorter diols (e.g., 1,3-propanediol). In biphasic systems (common in industrial synthesis), the partition coefficient (

) becomes a dominant thermodynamic driver.

- Observation: The diol partitions into the organic phase, while water (byproduct) separates.
- Impact: This phase separation effectively removes water from the reaction locus, driving the equilibrium to the right (Le Chatelier's principle) far beyond the theoretical calculated in a single phase.

Intramolecular Acyl Migration

In 1,3-diols, acyl migration is a known phenomenon where the ester group moves between C1 and C3.

- Thermodynamic Trap: If analyzing by GC, ensure the inlet temperature does not induce thermal migration.
- Stability: The primary ester (1-monoester) is generally more stable, but the secondary ester (3-monoester) may be favored in specific enzymatic pockets.

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